REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[Na].O.C(O)(=O)C.[CH2:23]([O:25][C:26](=O)[O:27]CC)[CH3:24]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([C:26]([O:25][CH2:23][CH3:24])=[O:27])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |^1:16|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC(=O)OCC
|
Name
|
|
Quantity
|
0.232 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring and at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
it is concentrated in order
|
Type
|
CUSTOM
|
Details
|
reacted diethylcarbonate and it
|
Type
|
EXTRACTION
|
Details
|
it is extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after recrystallization from diethyl ether (19 ml), 1.015 g of the product as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |